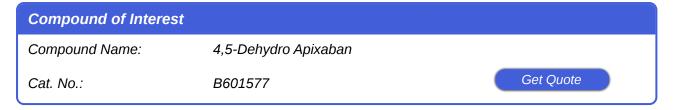


The Formation of Apixaban Impurities: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of impurities in the synthesis and degradation of Apixaban, a direct factor Xa inhibitor widely used as an anticoagulant. Understanding the origin, structure, and formation pathways of these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document summarizes key findings from published literature, presenting data in a structured format, detailing experimental protocols, and visualizing complex relationships to facilitate a deeper understanding of Apixaban impurity profiling.

Classification and Origin of Apixaban Impurities

Impurities in Apixaban can be broadly categorized into two main classes: process-related impurities and degradation products.[1][2]

- Process-Related Impurities: These are chemical species that are formed during the
 manufacturing process of the Apixaban drug substance.[3] They can include unreacted
 starting materials, intermediates, by-products from side reactions, and reagents or catalysts.
 [4][5][6] The presence and levels of these impurities are highly dependent on the synthetic
 route and the control of reaction conditions.[7]
- Degradation Products: These impurities result from the chemical decomposition of the Apixaban molecule under various stress conditions such as exposure to acid, base, light, heat, and oxidizing agents.[8][9][10] Forced degradation studies are intentionally conducted



to identify potential degradation products that could form during storage and handling of the drug substance and product.[11][12][13][14]

Key Impurities in Apixaban

Several process-related and degradation impurities of Apixaban have been identified and characterized. A summary of some of these impurities is provided below.



Impurity Name/Identifier	Туре	Brief Description and Origin
Process-Related Impurities		
Apixaban PG ester-1 & PG ester-2	Process-Related	Arise during the synthesis of the Apixaban drug substance and are later converted to the final drug.[4][5]
Dimer Impurities	Process-Related	High molecular weight impurities formed as by-products during specific steps of the synthesis, potentially involving diazotization reactions.[15][16]
N-ethyl impurity	Process-Related	Formation is linked to specific process parameters during manufacturing.[7]
1-(4-aminophenyl)-3- morpholinopiperidin-2-one	Process-Related	A reduced form of an intermediate generated during the synthesis of an Apixaban precursor.[17]
Apixaban Impurity C	Process-Related	A known process-related impurity.[18][19]
Degradation Products		
Apixaban open-ring acid	Degradation	A primary product of hydrolysis, particularly under basic conditions.[20]
Apixaban acid	Degradation	A major product formed during acid and base hydrolysis.[20]
Positional Isomers (DP1, DP4 and DP2, DP5)	Degradation	Sets of positional isomers identified after forced degradation in acidic and basic media.[8]



Formation Pathways of Apixaban Impurities

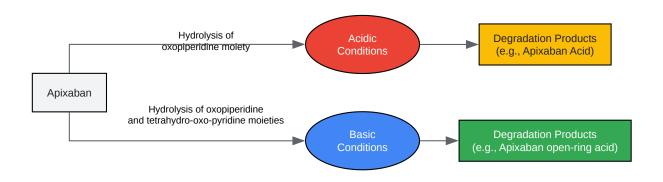
The formation of Apixaban impurities is governed by specific chemical reactions. Understanding these pathways is crucial for developing control strategies.

Degradation Pathways

Forced degradation studies have revealed that Apixaban is susceptible to hydrolysis, particularly in acidic and basic environments, while it shows relative stability under photolytic, thermal, and oxidative stress.[8][9][21][22][23]

- Hydrolytic Degradation: This is the most significant degradation pathway for Apixaban.
 - Acidic Hydrolysis: Under acidic conditions, hydrolysis of the amide bond in the oxopiperidine moiety is a primary degradation route.[9][24] This can lead to the formation of "Apixaban acid" and other related degradation products.[20]
 - Alkaline Hydrolysis: In basic media, hydrolysis can occur at both the oxopiperidine and the tetrahydro-oxo-pyridine moieties.[9][24] This results in the formation of "Apixaban openring acid" and other degradation products.[20]

The logical flow of hydrolytic degradation can be visualized as follows:



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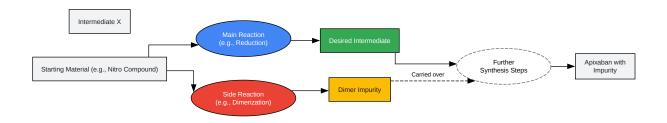
Caption: Hydrolytic degradation pathways of Apixaban.

Process-Related Impurity Formation



The formation of process-related impurities is intrinsically linked to the synthetic route employed for Apixaban production. For instance, dimer impurities have been reported to form from a side reaction during a reduction step in the synthesis of a key intermediate.[15][16]

A simplified logical diagram illustrating the origin of a process-related impurity is shown below:



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Caption: Formation of a process-related dimer impurity.

Quantitative Data from Forced Degradation Studies

The following table summarizes the typical extent of degradation observed for Apixaban under various stress conditions as reported in the literature. It is important to note that the actual degradation percentages can vary based on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).



Stress Condition	Reagents and Conditions	Degradation Observed	Key Degradation Products
Acid Hydrolysis	1 M HCl, 24 hrs[11]	Significant degradation[11]	Degradation products 1, 2, and 3[8]
Base Hydrolysis	1 M NaOH, 2 hrs[11]	Significant degradation[11]	Degradation products 1, 2, 3, 4, and 5[8]
Oxidation	15% v/v H ₂ O ₂ , 24 hrs[11]	Relatively stable[8][9]	-
Thermal	105°C, 7 days[11]	Relatively stable[8][9]	-
Photolytic	1.2 million lux hours[11]	Relatively stable[8][9]	-

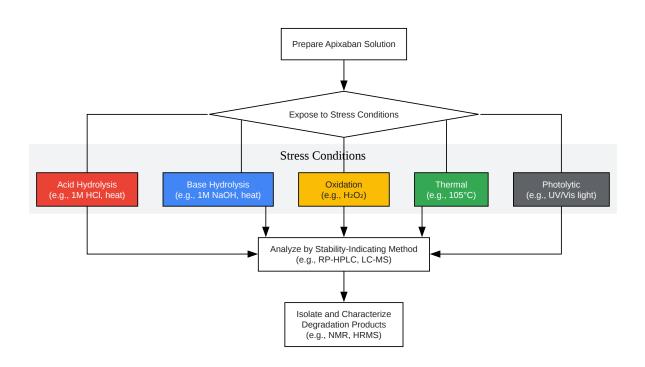
Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of Apixaban impurities. Below are representative methodologies for forced degradation studies and analytical impurity profiling.

Forced Degradation Studies

A typical workflow for conducting forced degradation studies on Apixaban is as follows:





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Caption: Experimental workflow for forced degradation studies.

Protocol for Acid Hydrolysis:

- Prepare a stock solution of Apixaban in a suitable solvent.
- Treat the solution with an equal volume of 1 M hydrochloric acid.
- The mixture is then typically heated (e.g., at 60-80°C) for a specified period (e.g., several hours to days).[11][13]
- After the specified time, the solution is cooled and neutralized.



• The sample is then diluted to a suitable concentration for analysis by a stability-indicating HPLC method.[12]

Protocol for Base Hydrolysis:

- Prepare a stock solution of Apixaban.
- Treat the solution with an equal volume of 1 M sodium hydroxide.
- The mixture is kept at room temperature or heated for a defined period.[11]
- After the incubation, the solution is neutralized.
- The sample is diluted for subsequent analysis.

Protocol for Oxidative Degradation:

- Prepare a solution of Apixaban.
- Add a solution of hydrogen peroxide (e.g., 3-30%).
- The mixture is kept at room temperature for a specified duration.[11]
- The sample is then analyzed.

Analytical Method for Impurity Profiling

A common technique for the separation and quantification of Apixaban and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12][13][25][26]

Typical RP-HPLC Method Parameters:



Parameter	Typical Value	
Column	C18 (e.g., Ascentis Express C18, 4.6 mm x 100 mm, 2.7 μm)[11]	
Mobile Phase A	Phosphate buffer[11] or 0.1% Trifluoroacetic acid in water[25][26]	
Mobile Phase B	Acetonitrile[11][25][26]	
Gradient Elution	A time-programmed gradient of Mobile Phase B is typically used.	
Flow Rate	0.5 - 1.0 mL/min	
Column Temperature	25 - 40°C[25][26][27]	
Detection Wavelength	225 nm or 280 nm[11][25][26]	
Injection Volume	3 - 20 μL[27]	

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, precise, accurate, linear, and robust for the quantification of Apixaban and its impurities.[11][12][25][26]

Structural Elucidation of Impurities

The definitive identification of impurities requires their isolation and structural characterization using advanced analytical techniques.

- Isolation: Preparative HPLC is commonly used to isolate sufficient quantities of the impurities for structural analysis.[8][10][20]
- Characterization:
 - Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and tandem MS
 (MS/MS) are used to determine the elemental composition and fragmentation patterns of
 the impurities, providing crucial information about their structure.[8][9]



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful techniques for the unambiguous structural elucidation of isolated impurities.[4][5][8][10][20]
- Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in the impurity molecules.[17]

Conclusion

A thorough understanding of the formation of Apixaban impurities is paramount for the development of a robust and well-controlled manufacturing process. This guide has summarized the key types of impurities, their formation pathways, and the analytical methodologies used for their detection and characterization. By leveraging this knowledge, researchers and drug development professionals can implement effective control strategies to ensure the purity, safety, and quality of Apixaban, ultimately safeguarding patient health. The continuous investigation into potential new impurities and the refinement of analytical techniques will remain a critical aspect of the lifecycle management of this important anticoagulant.

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